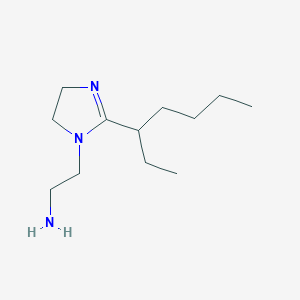
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is an organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.351 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethyl-substituted oxobutyl group, and a butanedioate ester moiety. It is primarily used in industrial applications and scientific research due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate typically involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . This reaction yields the desired compound through the formation of a carbon-carbon bond between the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds, including heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. Its cyano group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ester groups can also be hydrolyzed to release active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-cyano-3-oxosuccinate: Similar structure with a cyano and oxo group but different substitution pattern.
Diethyl 2-cyano-2,3-dimethylsuccinate: Contains a cyano group and dimethyl substitution but lacks the oxobutyl group.
Uniqueness
Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62920-59-6 |
|---|---|
Formule moléculaire |
C15H23NO5 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate |
InChI |
InChI=1S/C15H23NO5/c1-6-20-12(18)9-15(10-16,13(19)21-7-2)8-11(17)14(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
HOZZCMBPIQJGJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)C(C)(C)C)(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


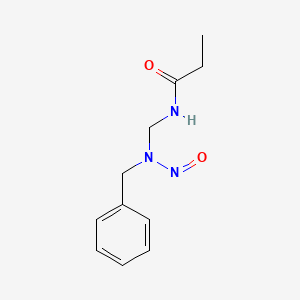
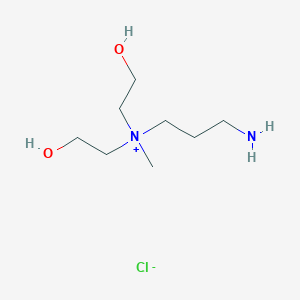
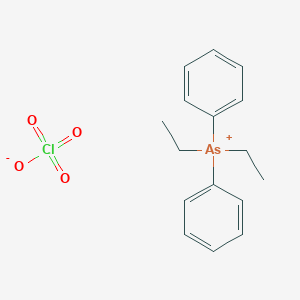




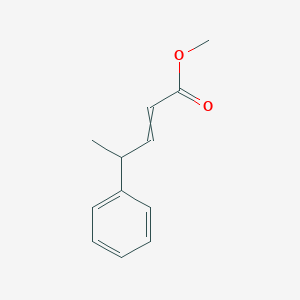
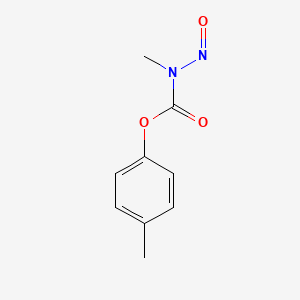
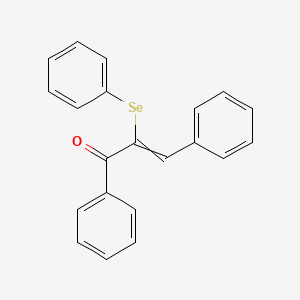
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
